Tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.33 g/mol . This compound is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, which is substituted with a phenoxymethyl group and a tert-butyl ester group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of azetidine derivatives, which are often obtained from azetidin-3-one.
Reaction Conditions: The azetidine derivative is then reacted with phenoxymethyl halides under basic conditions to introduce the phenoxymethyl group.
Esterification: The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to form the desired tert-butyl ester.
Chemical Reactions Analysis
Tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The phenoxymethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The phenoxymethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate can be compared with other azetidine derivatives, such as:
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate: This compound has a bromomethyl group instead of a phenoxymethyl group, which affects its reactivity and biological activity.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate:
Tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(phenoxymethyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-12(10-16)11-18-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEEGEOMIWYMLIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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